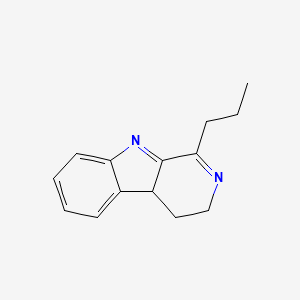

1-Propyl-4,4a-dihydro-3H-beta-carboline

Description

Structure

3D Structure

Properties

CAS No. |

88661-53-4 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-propyl-4,4a-dihydro-3H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C14H16N2/c1-2-5-13-14-11(8-9-15-13)10-6-3-4-7-12(10)16-14/h3-4,6-7,11H,2,5,8-9H2,1H3 |

InChI Key |

WICICRJMULAJAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NCCC2C1=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propyl 4,4a Dihydro 3h Beta Carboline and Its Analogs

Classical Approaches to Dihydro-β-Carboline Core Synthesis

The formation of the dihydro-β-carboline skeleton is predominantly achieved through well-known cyclization reactions, namely the Pictet-Spengler and Bischler-Napieralski reactions. These methods have proven to be robust and versatile for creating the fundamental tricyclic structure.

Pictet-Spengler Cyclization-Based Strategies

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline derivatives. ljmu.ac.uknih.gov It involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring system. rsc.orgwikipedia.org Subsequent oxidation can then yield the desired dihydro-β-carboline.

The reaction mechanism initiates with the formation of a Schiff base (an imine) from the tryptamine and an aldehyde. rsc.org Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. wikipedia.org The electron-rich indole (B1671886) ring then attacks the iminium ion, leading to the closure of the new six-membered ring. wikipedia.org

A variety of acidic catalysts, including Brønsted and Lewis acids, can be employed to facilitate the reaction. rsc.org The choice of catalyst and reaction conditions can influence the reaction yield and, in some cases, the stereochemical outcome. rsc.orgwikipedia.org For instance, the reaction of tryptamine with an appropriate aldehyde under acidic conditions would first yield a tetrahydro-β-carboline, which can then be oxidized to the dihydro-β-carboline. ljmu.ac.uk

| Reactants | Catalyst | Product | Ref. |

| Tryptamine and Aldehyde | Acid (e.g., TFA, HCl) | Tetrahydro-β-carboline | rsc.orgwikipedia.org |

| β-arylethylamine and Aldehyde/Ketone | Acid | Tetrahydro-β-carboline | wikipedia.org |

Bischler-Napieralski Reaction and Related Cyclodehydration Methods

The Bischler-Napieralski reaction provides another powerful route to dihydro-β-carbolines. ljmu.ac.uk This intramolecular cyclization involves the dehydration of an N-acylated β-arylethylamine, typically using a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org

The process begins with the acylation of tryptamine to form an amide. This amide is then treated with a dehydrating agent to generate a nitrilium ion intermediate. wikipedia.org Subsequent intramolecular electrophilic attack by the indole ring onto the nitrilium ion, followed by elimination, affords the 3,4-dihydro-β-carboline. ljmu.ac.ukwikipedia.org This method is particularly useful for synthesizing 1-substituted dihydro-β-carbolines, where the substituent is derived from the acyl group. ljmu.ac.uk

Recent advancements have introduced milder reaction conditions, such as the use of trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, for the cyclodehydration step. nih.gov

| Starting Material | Reagents | Product | Ref. |

| N-Acyltryptamine | POCl₃, P₂O₅ | 3,4-Dihydro-β-carboline | ljmu.ac.ukwikipedia.org |

| N-Phenethylamides | Trifluoromethanesulfonic anhydride, 2-chloropyridine | 3,4-Dihydroisoquinolines and β-carbolines | nih.gov |

Advanced Synthetic Transformations for N-Alkylation and C1-Substitution

Beyond the core synthesis, significant efforts have been directed towards the functionalization of the dihydro-β-carboline scaffold to introduce a variety of substituents, which can modulate the biological activity of these compounds.

Regioselective Alkylation at Nitrogen Positions (e.g., N-9)

Alkylation of the nitrogen atoms within the β-carboline system, particularly the indole nitrogen (N-9), is a common strategy to introduce structural diversity. analis.com.my This can be achieved by treating the parent β-carboline or its dihydro- or tetrahydro- derivatives with an alkyl halide in the presence of a base. cdnsciencepub.com The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Introduction of Diverse Substituents at C-1 and C-3 Positions

The C-1 and C-3 positions of the dihydro-β-carboline ring are key sites for introducing a wide range of substituents.

For C-1 substitution, the Bischler-Napieralski reaction is inherently suited, as the C-1 substituent is determined by the acyl group used to form the initial amide. ljmu.ac.uk Alternatively, C-1 substituted tetrahydro-β-carbolines, synthesized via the Pictet-Spengler reaction, can serve as precursors. rsc.org Oxidation of these compounds can lead to the corresponding C-1 substituted dihydro-β-carbolines. ljmu.ac.uk Furthermore, direct alkylation at the C-1 position of 3,4-dihydro-β-carboline has been achieved using organometallic reagents. rsc.org

Substitution at the C-3 position often involves starting materials that already contain the desired functional group. For example, using tryptophan derivatives in the Pictet-Spengler reaction can introduce a carboxylic acid or ester group at the C-3 position. mdpi.com

| Position | Method | Reagents/Precursors | Resulting Substituent | Ref. |

| C-1 | Bischler-Napieralski | Acylating agent | Alkyl, Aryl | ljmu.ac.uk |

| C-1 | Pictet-Spengler/Oxidation | Aldehyde | Alkyl, Aryl | ljmu.ac.ukrsc.org |

| C-1 | Direct Alkylation | Organo-copper or -lithium reagents | Alkyl | rsc.org |

| C-3 | Pictet-Spengler | Tryptophan derivatives | Carboxylic acid, Ester | mdpi.com |

Stereoselective and Enantioselective Synthetic Routes to Dihydro-β-Carbolines

The development of stereoselective and enantioselective methods for the synthesis of dihydro-β-carbolines is of significant interest due to the chirality often present in biologically active natural products containing this scaffold.

Enantioselective synthesis can be achieved through several strategies. One approach involves the use of chiral starting materials, such as L-tryptophan, in the Pictet-Spengler reaction. nih.gov The inherent chirality of the amino acid can direct the stereochemical outcome of the cyclization. wikipedia.org

Another strategy employs chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to guide the stereochemistry of a reaction and are subsequently removed. rsc.org For instance, Ellman's sulfinamide has been used as a chiral auxiliary in the synthesis of chiral tetrahydro-β-carbolines. nih.gov

Furthermore, asymmetric catalysis has emerged as a powerful tool. Chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can be used to catalyze the Pictet-Spengler reaction or the reduction of dihydro-β-carbolines to tetrahydro-β-carbolines in an enantioselective manner. wikipedia.orgresearchgate.net For example, asymmetric transfer hydrogenation of 1-substituted 3,4-dihydro-β-carbolines using chiral ruthenium complexes has been shown to produce enantiomerically enriched tetrahydro-β-carbolines. researchgate.net

| Approach | Method | Key Feature | Ref. |

| Chiral Starting Material | Pictet-Spengler | Use of L-tryptophan or its derivatives | wikipedia.orgnih.gov |

| Chiral Auxiliary | Various | Temporary attachment of a chiral group | rsc.orgnih.gov |

| Asymmetric Catalysis | Pictet-Spengler, Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Brønsted acids, Ru-complexes) | wikipedia.orgresearchgate.net |

Chirality Transfer Methodologies in β-Carboline Synthesis

Achieving enantioselectivity in the synthesis of β-carbolines is critical, as the biological activity of these compounds is often stereospecific. Chirality can be introduced through several strategies, primarily involving the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

The "chiral pool" provides a foundational strategy, utilizing readily available, enantiopure starting materials derived from nature. nih.gov L-tryptophan and its derivatives are the most common chiral sources for asymmetric β-carboline synthesis. nih.govmdpi.com The inherent stereocenter in tryptophan can direct the stereochemical outcome of the Pictet-Spengler reaction, a process known as internal induction. mdpi.com

Chiral auxiliaries offer another robust method for chirality transfer. These are chiral molecules that are temporarily attached to the substrate, direct the stereoselective formation of the desired product, and are subsequently removed. For instance, a chiral carbamate (B1207046) of tryptamine, such as (-)-8-phenylmenthylcarbamate, has been used to induce stereoselectivity in the Pictet-Spengler reaction. nih.gov Similarly, a derivative of L-pyroglutamic acid has been employed as a chiral auxiliary to achieve the highly diastereoselective synthesis of 1-substituted 1,2-dihydro-β-carbolines, which are direct precursors to asymmetrically substituted tetrahydro-β-carbolines. researchgate.net

In addition to substrate-based control, asymmetric catalysis has emerged as a powerful tool. Chiral phosphoric acids have been successfully used to catalyze the Pictet-Spengler reaction of indolyl dihydropyridines, affording enantioenriched tetrahydro-β-carbolines with high enantioselectivities (up to 99% ee). researchgate.net Biocatalysis represents another frontier, with enzymes known as Pictet-Spenglerases, such as strictosidine (B192452) synthase, capable of asymmetrically generating tetrahydro-β-carbolines from tryptamine and a range of aldehydes with high stereoselectivity. nih.gov

| Methodology | Source of Chirality | Key Features | Example Application |

|---|---|---|---|

| Chiral Pool Synthesis | Enantiopure Starting Material | Utilizes the inherent stereocenter of natural products like L-tryptophan to direct the reaction. | Pictet-Spengler reaction of tryptophan esters. mdpi.com |

| Chiral Auxiliaries | Temporarily Attached Chiral Group | Auxiliary directs the stereoselective bond formation and is later cleaved. | Use of (-)-8-phenylmenthylcarbamate or pyroglutamic acid derivatives. nih.govresearchgate.net |

| Asymmetric Catalysis | Chiral Catalyst | A small amount of a chiral catalyst (e.g., organocatalyst) generates an enantiopure product. | Chiral phosphoric acid catalyzed Pictet-Spengler reaction. researchgate.net |

| Biocatalysis | Enzyme | Enzymes like Pictet-Spenglerases provide high stereoselectivity under mild conditions. | Strictosidine synthase for asymmetric formation of tetrahydro-β-carbolines. nih.gov |

Diastereoselective Control in 4,4a-dihydro-β-carboline Formation

When the β-carboline product contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the context of the Pictet-Spengler reaction, which forms the C1 and C4a stereocenters in tetrahydro-β-carbolines, the reaction can be guided to favor either cis or trans diastereomers.

The stereochemistry of the starting materials often dictates the diastereomeric outcome. When using tryptophan derivatives, the existing stereocenter at C3 influences the formation of the new stereocenter at C1. Typically, the reaction favors the formation of the trans product, which is thermodynamically more stable. mdpi.com This preference can be enhanced by allowing for acid-induced epimerization at C1 during the reaction, which drives the equilibrium towards the more stable trans isomer. mdpi.com

However, under kinetically controlled conditions, the cis isomer can be favored. Bailey et al. demonstrated that with specific substitution patterns, such as a cyano group in the tryptophan derivative, the Pictet-Spengler reaction can become highly cis-selective. mdpi.com Furthermore, solid-phase synthesis methods have been developed for intramolecular N-carbamyliminium Pictet-Spengler reactions that proceed with a high degree of stereoselectivity, yielding tetrahydro-β-carbolines with a diastereomeric excess (de) above 95%. nih.gov

Stereodivergent synthesis provides access to any desired stereoisomer of a product from the same set of starting materials by carefully selecting the catalysts. nih.gov While demonstrated for tetrahydro-γ-carbolines, the principle of using dual catalytic systems (e.g., Iridium and amine catalysis) to control the formation of multiple stereocenters is a powerful strategy that can be adapted for β-carboline synthesis. nih.gov

Catalytic and Mechanistic Studies in β-Carboline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and environmentally benign transformations. The synthesis of β-carbolines benefits from various catalytic approaches, from rate acceleration using microwaves to the strategic installation of functional groups via metal-catalyzed cross-coupling.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. This technology is well-suited for the synthesis of β-carboline scaffolds. Microwave irradiation has been shown to significantly reduce the reaction times for Pictet-Spengler reactions, from hours to minutes, while providing desired compounds in high yields. researchgate.net

A microwave-mediated Pictet-Spengler procedure was developed to provide tetrahydro-β-carboline salts in high yields, with reactions completing in 20 minutes or less. acs.orgacs.org A subsequent microwave-assisted aromatization step, using a palladium on carbon (Pd/C) catalyst, efficiently converts the synthesized tetrahydro-β-carbolines to the fully aromatic β-carbolines. acs.org The key advantages of microwave heating are its efficiency, uniformity, and the ability to rapidly screen reaction conditions, making it a powerful tool for library synthesis and methods development.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of β-carboline synthesis, these reactions are typically used not for the initial construction of the tricycle, but for the late-stage functionalization of a pre-formed β-carboline core. This allows for the rapid diversification of the scaffold to produce a library of analogs.

The Suzuki cross-coupling reaction is widely used to introduce aryl or heteroaryl substituents. A common strategy involves converting a hydroxyl group on the β-carboline ring into a triflate, which then serves as a handle for coupling with various boronic acids. acs.org This divergent approach allows for the synthesis of a diverse set of 1-aryl-β-carbolines from a common intermediate. acs.org Similar strategies have been used to introduce substituents at the C4 position of the β-carboline. beilstein-journals.org

Other cross-coupling reactions have also been employed. The Negishi cross-coupling, which uses organozinc reagents, has been applied for the C1-functionalization of N-Boc norharman. acs.org Heck coupling reactions have also been utilized in the synthesis of β-carboline derivatives. ljmu.ac.uk These methods provide powerful and versatile routes to access analogs of 1-propyl-4,4a-dihydro-3H-beta-carboline with diverse substitution patterns.

| Reaction | Catalyst System (Typical) | Coupling Partners | Position Functionalized | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd2(dba)3 / PPh3 | β-Carboline-triflate + Arylboronic acid | C1, C4 | acs.orgbeilstein-journals.org |

| Negishi Coupling | Pd catalyst | Organozinc of β-carboline + Aryl bromide | C1 | acs.org |

| Heck Coupling | Pd catalyst | β-Carboline derivative + Alkene | Various | ljmu.ac.uk |

Oxidative Dehydrogenation in Dihydro- to Aromatic β-Carboline Conversion

The synthesis of this compound often proceeds via a tetrahydro-β-carboline intermediate, which must be partially oxidized. Alternatively, if the fully aromatic β-carboline is the target, the dihydro- or tetrahydro-β-carboline precursor must be fully dehydrogenated. This oxidative aromatization is a critical step, and numerous reagents and conditions have been developed to achieve it.

Classical methods often employ stoichiometric amounts of strong oxidants like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). beilstein-journals.org Other non-metallic reagents such as N-bromosuccinimide (NBS) have been used to convert tetrahydro-β-carbolines into either 3,4-dihydro-β-carbolines or fully aromatic β-carbolines, depending on the stoichiometry.

More recent efforts have focused on developing milder and more environmentally friendly catalytic methods. A green chemical method using air as the ultimate oxidant has been developed, catalyzed by copper(II) bromide (CuBr₂). beilstein-journals.org This system efficiently oxidizes 3,4-dihydro-β-carbolines to aromatic β-carbolines at room temperature. beilstein-journals.org Iodine-catalyzed systems, sometimes using DMSO as both the solvent and the oxidant source, provide a metal-free alternative for the dehydrogenation of saturated N-heterocycles to their aromatic counterparts.

Structure Activity Relationship Sar Studies of 1 Propyl 4,4a Dihydro 3h Beta Carboline and β Carboline Derivatives

Impact of Alkyl Substitution on the β-Carboline Scaffold

The introduction of substituents at various positions of the β-carboline nucleus, including positions 1, 2, 3, and 9, plays a pivotal role in defining their pharmacological functions. astu.edu.et The nature and position of these alkyl groups can influence the molecule's interaction with biological targets, thereby affecting its activity.

The substitution of a propyl group, specifically on the β-carboline framework, has been shown to modulate biological activity. In studies of n-propyl β-carboline-3-carboxylate (β-CCP), the compound demonstrated distinct behavioral effects, indicating an anxiogenic action. nih.gov Specifically, at a dose of 2 mg/kg, it significantly reduced social interaction time without affecting locomotor activity. nih.gov Furthermore, at 4 mg/kg, β-CCP reduced exploratory head-dipping and rearing behaviors. nih.gov These actions are noted to be similar to the structurally related ethyl ester, suggesting that the size of the alkyl group at this position influences its interaction with neuroreceptors. nih.gov

The substitution pattern across the β-carboline ring system is a key determinant of the resulting biological activity, with positions C-1, C-3, C-6, and C-7 being particularly significant for modulating the pharmacological profile. astu.edu.etnih.gov

C-1 Position: Substitution at the C-1 position is often considered essential for various biological activities, including antitumor and antifungal effects. nih.govmdpi.com For instance, the introduction of acylhydrazone moieties at the C-1 position has been explored to create novel antifungal candidates. mdpi.com Chiral 1-substituted-tetrahydro-β-carbolines have garnered significant interest due to their potential as Monoamine Oxidase (MAO) inhibitors and their effectiveness against chloroquine-resistant Plasmodium falciparum. rsc.org SAR studies have revealed that the nature of the substituent at C-1 can drastically alter the compound's potency.

C-3 Position: The C-3 position is another critical site for modification. A series of novel bivalent β-carbolines linked with an alkyl diamine spacer at the C-3 position were synthesized and evaluated as angiogenesis inhibitors. rsc.orgnih.gov The results showed that most of these derivatives displayed significant anti-proliferative effects against human umbilical vein cell lines (EA.HY926). rsc.orgnih.gov For example, one of the most potent compounds, 2s, exhibited an IC50 value of 1.06μM. nih.gov Previous SAR studies have also highlighted the importance of substituents at the C-3 position for the activity of various synthetic β-carboline derivatives. mdpi.com

C-6 and C-7 Positions: While less frequently discussed than C-1 and C-3, substitutions at C-6 and C-7 also contribute to the biological profile. In the development of α-carboline derivatives, 6,9-substituted compounds have been investigated as potential anticancer agents. nih.gov For β-carbolines, 3D-QSAR models have indicated that the antitumor pharmacophore of these molecules involves substitutions at positions -1, -2, -3, -7, and -9, underscoring the role of the C-7 position in cytotoxic activity. nih.gov

The following table summarizes the impact of substitutions at different positions on the biological activity of β-carboline derivatives.

Table 1: Impact of Substitutions on β-Carboline Activity| Position | Type of Substitution | Resulting Biological Activity | Reference |

|---|---|---|---|

| C-1 | Acylhydrazone | Antifungal | mdpi.com |

| C-1 | Various | Antitumor | nih.gov |

| C-3 | Alkyl diamine spacer | Angiogenesis inhibition | rsc.orgnih.gov |

| C-3 | Substituted amide | Fungicidal | mdpi.com |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of dihydro-β-carboline derivatives are crucial for their interaction with biological targets. The saturation of the six-membered nitrogen-containing ring in dihydro- and tetrahydro-β-carbolines introduces conformational variability not present in the planar, aromatic β-carbolines. nih.govmdpi.com

The crystal structure analysis of related compounds, such as cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, reveals that the saturated ring adopts a half-chair conformation. researchgate.net This puckering of the ring system positions the substituents in specific spatial orientations, which is critical for receptor binding. For 1,3-disubstituted 1,2,3,4-tetrahydro-β-carbolines, carbon-13 magnetic resonance spectroscopy combined with conformational analysis has been used to assign the stereochemistry of diastereomers. It was observed that the signals for C-1 and C-3 in the trans diastereomers were notably upfield from those of the corresponding cis isomers, reflecting their different conformational environments. researchgate.net The specific conformation adopted by the dihydro-β-carboline ring and the orientation of its substituents directly influence how the molecule fits into the binding pocket of a target protein, thereby determining its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydro-β-Carboline Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Several 3D-QSAR studies have been performed on β-carboline derivatives to understand the structural requirements for their activity and to design more potent analogs. nih.govresearchgate.netresearchgate.net

For a set of 47 β-carboline derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed to explore the structural basis for their antitumor activities. nih.gov The resulting models showed good predictive ability, with CoMFA yielding a q² of 0.513 and an r² of 0.862, and CoMSIA giving a q² of 0.503 and an r² of 0.831. nih.gov These models indicated that the key pharmacophoric features for antitumor activity were located at positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov

Another 3D-QSAR study focused on designing new tetrahydro-β-carboline-based inhibitors of the ABCG2 protein, which is involved in multidrug resistance in cancer. researchgate.net The study used scaffold hopping techniques to generate new molecules and analyzed their electrostatic and steric field effects. researchgate.net Similarly, a 3D-QSAR study using the Step Wise K Nearest Neighbour Molecular Field Analysis (SW-kNN MFA) method was conducted on β-carboline derivatives to explore their antitumor properties. researchgate.net The best model achieved a high predictive ability with a q² of 0.743 and a pred_r² of 0.708, providing insights that could be useful in the design of more potent antitumor drugs. researchgate.net

The statistical results from one such 3D-QSAR study are presented below.

Table 2: Statistical Results of a 3D-QSAR Model for β-Carboline Derivatives| Parameter | Value | Description |

|---|---|---|

| q² | 0.743 | Cross-validated correlation coefficient |

| r² | 0.721 | Non-cross-validated correlation coefficient |

| pred_r² | 0.708 | Predictive r² for the external test set |

| Standard Error | 0.346 | Standard error of prediction |

Source: Adapted from a study on antitumor β-carboline derivatives. researchgate.net

Molecular Mechanisms and Biological Interactions of 1 Propyl 4,4a Dihydro 3h Beta Carboline

Receptor Binding Profiling

The interaction of 1-Propyl-4,4a-dihydro-3H-beta-carboline with various neurotransmitter receptors is a key area of investigation for understanding its pharmacological profile. Research into the binding affinity of closely related beta-carboline derivatives provides a framework for its potential interactions.

Benzodiazepine (B76468) Receptor Interactions and Ligand Specificity

Research has been conducted on the binding properties of propyl β-carboline-3-carboxylate ([3H]PrCC), a compound structurally related to this compound, at benzodiazepine (BZ) receptors. Studies in rat brain membranes show that [3H]PrCC binds with high affinity, with half-maximal binding observed at approximately 1 nM. nih.gov This binding is specific and shares a pharmacological selectivity that is nearly identical to that of diazepam. nih.gov

| Parameter | Finding | Species/Tissue | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | ~1 nM | Rat Brain Membranes | nih.gov |

| Receptor Subclass Selectivity | Selective for BZ1 subtype | Rat Brain | nih.gov |

| Interaction Profile | Specific interaction with BZ/ionophore/GABA receptor complexes | Human Cerebral Cortex and Cerebellum | nih.gov |

Serotonin (B10506) Receptor (5-HT) Affinity and Selectivity

Specific binding data for this compound at serotonin receptors is not extensively detailed in the available literature. However, studies on broader classes of beta-carbolines indicate modest affinities for certain 5-HT receptor subtypes. For instance, a large series of various beta-carboline derivatives were found to bind with modest affinity at 5-HT2A serotonin receptors, while displaying little to no affinity for 5-HT1A receptors. nih.gov Research on 2- and 3-substituted 1,2,3,4-tetrahydro-β-carbolines has also been conducted to determine their affinity for 5-HT1A and 5-HT2 receptors. nih.gov Without direct experimental data, the precise affinity and selectivity profile of this compound at the various 5-HT receptor subtypes remains to be elucidated.

Transient Receptor Potential Melastatin 8 (TRPM8) Binding

There is currently no specific research available detailing the binding of this compound to the Transient Receptor Potential Melastatin 8 (TRPM8) channel. However, broader research into beta-carboline-based compounds has explored their potential as TRPM8 antagonists. For example, a series of conformationally restricted tryptophan analogues, including tetrahydro-β-carbolines, have been synthesized and evaluated for TRPM8 antagonist activity. nih.govacs.org These studies confirm that the tryptophan moiety, a precursor to the beta-carboline structure, can serve as a template for designing potent modulators of TRPM8. nih.gov The direct interaction, if any, of this compound with the TRPM8 receptor has not been specifically reported.

Other Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576), Imidazoline)

The interaction of this compound with other neurotransmitter systems, such as dopamine and imidazoline (B1206853) receptors, is not well-documented. Studies on a wide range of beta-carboline derivatives have shown that they generally display little to no affinity for dopamine D2 receptors. Research into novel tetrahydro-carboline derivatives has identified some as selective dopamine D3 receptor antagonists. nih.gov However, this pertains to a different structural class of beta-carbolines. No specific binding data for this compound at either dopamine or imidazoline receptors is currently available in the scientific literature.

Enzymatic Inhibition and Modulation

The potential for this compound to inhibit or modulate key enzymes involved in neurotransmitter metabolism is another important aspect of its molecular mechanism.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Beta-carbolines are recognized as a class of endogenous and exogenous inhibitors of monoamine oxidase (MAO). nih.gov Research has shown that various beta-carboline derivatives, including 3,4-dihydro forms, are reversible and competitive inhibitors that are selective for the MAO-A isoform. nih.govnih.gov The inhibitory potency of these compounds is influenced by substituents on the beta-carboline ring. nih.gov For instance, the presence of a methyl group at the C1 position appears to be a critical factor for selectivity towards MAO-A over MAO-B. nih.gov While adducts of 1,2,3,4-tetrahydro-β-carboline (THβC) have been reported to act as competitive inhibitors for both MAO-A and MAO-B, specific inhibitory constants (Ki or IC50) for this compound against either enzyme isoform have not been specifically determined in the reviewed literature. researchgate.net

| Enzyme | General Finding for Beta-Carbolines | Selectivity Note | Reference |

|---|---|---|---|

| MAO-A | Reversible, competitive inhibition | Generally selective for MAO-A | nih.gov |

| MAO-B | Generally weaker inhibition compared to MAO-A | Selectivity influenced by ring substituents | nih.gov |

Topoisomerase I and II Inhibition Mechanisms

There is no available research data detailing the inhibitory effects or mechanisms of this compound on topoisomerase I and II.

Kinase Inhibition (e.g., CDK, PLK1)

There are no studies available that investigate the inhibitory activity of this compound against kinases such as CDK or PLK1.

DNA Interaction Mechanisms

DNA Intercalation Studies

No studies on the DNA intercalating properties of this compound have been published.

DNA Groove Binding Analysis

There is no available data from analyses of DNA groove binding for this compound.

Molecular Complex Formation with DNA

Research on the formation of molecular complexes between this compound and DNA has not been documented.

Cellular Pathway Modulation (In Vitro Studies)

Induction of Apoptosis Pathways in Cellular Models

No data is currently available in the scientific literature regarding the ability of this compound to induce apoptosis in cellular models.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phases)

There are no published studies that describe the effects of this compound on cell cycle progression or its potential to induce arrest in any phase of the cell cycle.

Reactive Oxygen Species (ROS) Generation in Cellular Contexts

The capacity of this compound to influence the production of reactive oxygen species in cellular environments has not been reported in the existing scientific literature.

Computational Chemistry and Molecular Modeling of 1 Propyl 4,4a Dihydro 3h Beta Carboline

Ligand-Target Docking Simulations for Interaction Prediction

Ligand-target docking simulations are a cornerstone of computational drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule within the active site of a biological target. For the β-carboline scaffold, docking studies have been instrumental in identifying potential therapeutic targets and elucidating the molecular basis of their activity. While specific docking studies on 1-Propyl-4,4a-dihydro-3H-beta-carboline are not extensively documented in publicly available research, the wealth of data on analogous compounds allows for informed predictions of its potential interactions.

Studies on various tetrahydro-β-carboline derivatives have identified several potential protein targets. For instance, molecular docking has been employed to investigate the interaction of these compounds with enzymes from the malaria parasite Plasmodium falciparum. nih.govunimi.it These simulations help in understanding how the β-carboline core and its substituents can fit into the active sites of parasitic enzymes, a crucial step in the design of new antimalarial agents.

Another significant area of investigation is the anticancer potential of β-carbolines. Docking studies have explored the binding of tetrahydro-β-carboline derivatives to targets such as the human kinesin spindle protein (Eg5) and cyclin-dependent kinase 2 (CDK2). mdpi.commdpi.comnih.govnih.gov These proteins are critical for cell division, and their inhibition can lead to the death of cancer cells. The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Based on these findings, it is plausible that this compound could also exhibit inhibitory activity against such targets, with the 1-propyl group potentially influencing its binding affinity and selectivity.

The general approach in these docking studies involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then computationally placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Table 1: Potential Protein Targets for this compound Based on Docking Studies of Analogous Compounds

| Potential Target Class | Specific Examples | Therapeutic Area |

| Parasitic Enzymes | Plasmepsins, Falcipains (P. falciparum) | Antimalarial |

| Cell Cycle Proteins | Kinesin Spindle Protein (Eg5), Cyclin-Dependent Kinase 2 (CDK2) | Anticancer |

| Monoamine Oxidases | Monoamine Oxidase A (MAO-A) | Neurological Disorders |

Molecular Dynamics Simulations for Binding Conformation and Stability

Following ligand-target docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

For the β-carboline class of compounds, MD simulations have been used to validate docking results and to refine the understanding of their binding mechanisms. mdpi.comnih.govmdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking methods. For example, a study on tetrahydro-β-carboline derivatives targeting the Eg5 protein used MD simulations to confirm the stability of the predicted binding modes and to analyze the persistence of key hydrogen bonds throughout the simulation. mdpi.comnih.gov

Applying this methodology to this compound would involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then be run for a sufficient period to observe the dynamic behavior of the system. Key parameters to be analyzed from the simulation trajectory would include:

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, identifying the most persistent and important interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

These simulations would provide a detailed picture of the conformational dynamics and energetic landscape of the interaction between this compound and its potential biological targets.

Pharmacophore Modeling for β-Carboline Ligands

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein.

For the β-carboline family, pharmacophore models have been developed to define the key structural motifs required for their various biological activities. These models typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring of the β-carboline scaffold is a common hydrogen bond acceptor.

Hydrogen Bond Donors: The indole (B1671886) NH group often acts as a hydrogen bond donor.

Aromatic Rings: The planar tricyclic ring system provides a significant hydrophobic and aromatic surface for interaction.

Hydrophobic Features: Substituents on the β-carboline ring, such as the propyl group at the 1-position in this compound, contribute to hydrophobic interactions.

A dynamic pharmacophore analysis of β-carbolines binding to monoamine oxidase A (MAO-A) highlighted the importance of the relative orientation of these features for effective interaction with the aromatic cage of the enzyme's active site. mdpi.com The development of a specific pharmacophore model for the biological targets of this compound would be a valuable tool for virtual screening of chemical databases to identify novel compounds with similar activity profiles and for guiding the design of more potent analogs.

Table 2: Common Pharmacophoric Features of β-Carboline Ligands

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor | Indole NH | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Aromatic Ring | Indole and Pyridine Rings | Engages in π-π stacking and hydrophobic interactions. |

| Hydrophobic Group | Alkyl or Aryl Substituents | Enhances binding affinity through hydrophobic interactions. |

In Silico Prediction of Bioactivity and Ligand-Binding Domains

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of drug candidates. These predictions are crucial for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.

For novel N-substituted β-carboline analogs, in silico ADME predictions have been performed to evaluate their drug-like properties. mdpi.com These studies typically calculate a range of molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to assess compliance with established rules for drug-likeness (e.g., Lipinski's rule of five).

Furthermore, computational tools can predict potential adverse effects, such as neurotoxicity, respiratory toxicity, and interactions with key metabolic enzymes. mdpi.com For this compound, a comprehensive in silico profiling would involve predicting its:

Absorption: Including intestinal absorption and blood-brain barrier penetration.

Distribution: Predicting its volume of distribution and plasma protein binding.

Metabolism: Identifying potential sites of metabolism and interaction with cytochrome P450 enzymes.

Excretion: Estimating its clearance and half-life.

Toxicity: Predicting potential liabilities such as cardiotoxicity, hepatotoxicity, and mutagenicity.

In addition to ADME/Tox predictions, various computational algorithms can be used to predict the likely biological activities of a compound based on its chemical structure. These methods often rely on machine learning models trained on large datasets of compounds with known activities. Such predictions could suggest novel therapeutic applications for this compound and help to prioritize it for further experimental testing.

Table 3: Commonly Predicted In Silico Properties for Drug Candidates

| Property Class | Specific Predictions | Importance in Drug Discovery |

| Physicochemical Properties | Molecular Weight, logP, pKa, Solubility | Influences absorption, distribution, and formulation. |

| Pharmacokinetics (ADME) | Intestinal Absorption, Blood-Brain Barrier Permeability, Plasma Protein Binding, Cytochrome P450 Inhibition | Determines the drug's concentration and persistence in the body. |

| Toxicological Endpoints | Mutagenicity, Carcinogenicity, Cardiotoxicity, Hepatotoxicity | Assesses the potential for adverse effects. |

| Drug-likeness | Lipinski's Rule of Five, Ghose Filter, Veber's Rule | Filters out compounds with poor oral bioavailability. |

Biosynthetic Pathways and Natural Occurrence of β Carboline Alkaloids

Proposed Biogenetic Routes to the β-Carboline Core (e.g., Tryptophan-derived pathways)

The central biosynthetic pathway for the formation of the β-carboline skeleton is the Pictet-Spengler reaction. nih.govwikipedia.org This crucial reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by the closure of the ring system. wikipedia.org For the vast majority of naturally occurring β-carboline alkaloids, the indispensable precursor is the amino acid L-tryptophan or its derivative, tryptamine (B22526). rsc.orgresearchgate.net

The process begins with the enzymatic decarboxylation of tryptophan to produce tryptamine. rsc.org Subsequently, tryptamine undergoes the Pictet-Spengler reaction with a suitable aldehyde or α-keto acid. nih.gov The indole (B1671886) ring of tryptamine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl compound's imine intermediate, which forms under acidic conditions. wikipedia.orgrsc.org This cyclization step creates the foundational tetrahydro-β-carboline (THβC) structure. echemcom.commdpi.com

From this tetrahydro-β-carboline intermediate, a variety of β-carbolines can be formed through subsequent enzymatic modifications such as oxidation, dehydrogenation, and substitution. Dihydro-β-carbolines (DHβCs) and fully aromatic β-carbolines are thus generated from the initial THβC scaffold. echemcom.com The specific aldehyde or keto acid that participates in the Pictet-Spengler reaction determines the substituent at the C-1 position of the β-carboline ring. For instance, in the hypothetical biosynthesis of 1-Propyl-4,4a-dihydro-3H-beta-carboline, tryptamine would react with butanal.

Enzymatic Systems Involved in β-Carboline Biosynthesis

The biosynthesis of β-carboline alkaloids is orchestrated by several families of enzymes. A key initial step is catalyzed by Tryptophan decarboxylase (TrpDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that converts L-tryptophan into tryptamine, the primary amine donor for the pathway. rsc.orgnih.gov

The critical Pictet-Spengler condensation is often enzyme-mediated in biological systems. For example, Strictosidine (B192452) synthase (STR) is a well-studied enzyme in plants that catalyzes the condensation of tryptamine with the monoterpenoid aldehyde secologanin (B1681713) to form strictosidine, a precursor to a vast array of monoterpene indole alkaloids. wikipedia.orgfrontiersin.org While not directly forming simpler β-carbolines, STR exemplifies the enzymatic control of this reaction type. Other enzymes, including PLP-dependent aromatic aldehyde synthases (AAS) and copper amine oxidases (CuAOs), are responsible for generating the various aldehyde precursors required for the synthesis of different β-carboline structures. nih.gov Subsequent modifications to the β-carboline core, such as oxidation and dehydrogenation, are typically carried out by cytochrome P450 monooxygenases and other oxidoreductases.

Occurrence in Biological Systems and Natural Sources

β-Carboline alkaloids are remarkably widespread, having been isolated from an extensive array of biological sources, spanning the plant, animal, and fungal kingdoms. nih.gov Their presence has been documented in at least 23 families of angiosperms. cornell.edu They are also found in various foodstuffs, marine creatures, insects, and have been identified as endogenous compounds in mammals, including humans. nih.govnih.gov

In terrestrial plants, notable sources include Peganum harmala (Syrian rue), which contains significant quantities of harmine (B1663883) and harmaline (B1672942), Passiflora incarnata (Maypop), and Banisteriopsis caapi, a key ingredient in the traditional Amazonian beverage Ayahuasca. cornell.edu

The marine environment is another rich reservoir of β-carboline alkaloids. They have been frequently isolated from marine invertebrates such as sponges (Luffariella variabilis, Hyrtios reticulatus), bryozoans (Cribricellina cribraria), and tunicates. echemcom.comnih.govnih.govmdpi.comnih.gov These marine-derived β-carbolines often exhibit unique structural modifications not seen in their terrestrial counterparts. nih.gov

Table of Natural Sources for β-Carboline Alkaloids

| Kingdom | Phylum/Division | Genus/Species | Common Name |

|---|---|---|---|

| Plantae | Angiospermae | Peganum harmala | Syrian Rue |

| Angiospermae | Passiflora incarnata | Maypop / Passion Flower | |

| Angiospermae | Banisteriopsis caapi | Ayahuasca Vine | |

| Angiospermae | Triclisia sacleuxii | - | |

| Angiospermae | Haloxylon articulatum | - | |

| Animalia | Porifera (Sponges) | Luffariella variabilis | - |

| Porifera (Sponges) | Hyrtios reticulatus | - | |

| Bryozoa | Cribricellina cribraria | - | |

| Chordata (Tunicates) | Aplidium orthium | - |

Analytical Methodologies for 1 Propyl 4,4a Dihydro 3h Beta Carboline Characterization in Research Contexts

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of 1-Propyl-4,4a-dihydro-3H-beta-carboline. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related beta-carboline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the dihydropyridine (B1217469) and piperidine (B6355638) rings, and the protons of the propyl substituent. The chemical shifts and coupling constants of these protons would provide information about their connectivity and spatial arrangement. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons of the propyl group would be found in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic indole ring would be in the range of δ 110-140 ppm, while the sp³ hybridized carbons of the propyl group and the dihydro-beta-carboline core would appear at higher field.

Illustrative ¹H and ¹³C NMR Data for a Tetrahydro-beta-carboline Scaffold

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 125 |

| Aromatic C | - | 125 - 140 |

| CH₂ (piperidine ring) | 2.7 - 3.2 | 20 - 50 |

| CH (piperidine ring) | 3.8 - 4.2 | 40 - 60 |

| Propyl CH₃ | ~0.9 | ~14 |

| Propyl CH₂ | ~1.4 | ~20 |

| Propyl CH₂ | ~2.5 | ~38 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations (around 1200-1350 cm⁻¹). nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition. For this compound (C₁₄H₁₈N₂), the expected exact mass would be approximately 214.1470 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic Purification and Isolation Methods

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or natural sources.

Column Chromatography: This is a widely used method for the purification of beta-carboline derivatives. chemsynthesis.com The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. For compounds of medium polarity like this compound, a common solvent system would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is gradually increased to elute the compound from the column.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common technique for the final purification and purity assessment of beta-carbolines. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov A small amount of the sample is spotted on a TLC plate coated with a stationary phase, and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the compound can be used for its identification.

Q & A

Q. Key Variables Affecting Yield and Purity

Which spectroscopic techniques are critical for characterizing beta-carboline derivatives?

Basic Research Question

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring saturation. For example, ¹H-NMR δ 2.72 (s, CH₂) and δ 6.80–6.88 (dd, aromatic protons) confirm tetrahydro-beta-carboline frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ for C₁₄H₁₈N₂ at m/z 215.1543) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1646 cm⁻¹ (C=O) and ~3237 cm⁻¹ (NH) validate functional groups .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in polycyclic structures .

How can regioselectivity challenges in the photo-oxidation of beta-carboline precursors be methodologically addressed?

Advanced Research Question

Regioselectivity in photo-oxidation depends on substituent electronic effects and reaction conditions:

- Substituent Positioning : Electron-donating groups (e.g., benzyl at N1) direct oxidation to the C4a position, as shown in 1-benzyl-4,9-dihydro-3H-beta-carboline derivatives .

- Wavelength Control : Use UV light (254–365 nm) to selectively excite chromophores without degrading sensitive groups .

- Additives : Introduce triplet sensitizers (e.g., benzophenone) to stabilize reactive intermediates and enhance selectivity .

Validation : Monitor reaction progress via TLC or LC-MS and isolate intermediates for structural confirmation .

What strategies are recommended for resolving contradictions between in vitro and in vivo data in beta-carboline pharmacological studies?

Advanced Research Question

Discrepancies often arise from bioavailability or metabolite interference. Methodological solutions include:

- Pharmacokinetic Profiling : Conduct ADME studies (absorption, distribution, metabolism, excretion) using radiolabeled compounds or LC-MS/MS quantification .

- Metabolite Screening : Identify active/inactive metabolites via hepatic microsome assays or in silico prediction tools (e.g., SwissADME) .

- Dose-Response Correlation : Use staggered dosing in animal models to align in vitro IC₅₀ values with plasma concentrations .

Case Study : Beta-carbolines with poor blood-brain barrier penetration may show weak in vivo neuroactivity despite potent in vitro receptor binding .

How do isolation methods for natural beta-carbolines differ from synthetic approaches, and what are the analytical challenges?

Basic Research Question

- Natural Isolation : Extract from marine organisms (e.g., ascidians) using methanol/water gradients, followed by flash chromatography and preparative HPLC . Challenges include low yields (<0.1% wet weight) and co-eluting alkaloids.

- Synthetic Routes : Higher purity (>95%) but may require chiral resolution for enantiomers (e.g., via chiral HPLC) .

Advanced Challenge : Differentiating naturally occurring artifacts (e.g., Maillard reaction products during extraction) from genuine metabolites. Use isotopic labeling or stability studies under extraction conditions .

What methodological frameworks are recommended for systematic reviews of beta-carboline bioactivity data?

Advanced Research Question

Adopt a hybrid review approach:

Scoping Review : Map studies by biological targets (e.g., MAO inhibition, anticancer activity) using databases like PubMed/Scopus .

Meta-Analysis : Pool IC₅₀ values for quantitative comparisons, but account for assay heterogeneity (e.g., cell lines, incubation times) .

Critical Appraisal : Use tools like SYRCLE’s risk-of-bias checklist to evaluate preclinical study quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.